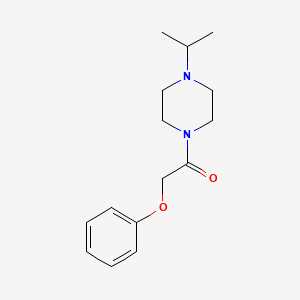

1-异丙基-4-(苯氧基乙酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives involves a variety of chemical reactions, starting from basic precursors to complex intermediates. For example, a novel series of piperazine compounds was synthesized from 2-acetylfuran through Claisen Schmidt condensation with different aromatic aldehydes, followed by cyclization and Mannich’s reaction to produce the desired products (Kumar et al., 2017). Another approach involved the acetylation of ferulic acid, followed by reaction with piperazine to obtain specific piperazine derivatives (Wang Xiao-shan, 2011). These methodologies highlight the versatility of synthetic routes available for producing piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-isopropyl-4-(phenoxyacetyl)piperazine, is characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For instance, the molecular structure of a Schiff base derived from piperazine was elucidated using IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012). These studies provide insights into the compound's stereochemistry and the electronic environment of its functional groups.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, reflecting their reactive nature and chemical properties. For example, the electrochemical oxidation of piperazine phenols in the presence of indole derivatives showcased unique regioselectivity, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives (Amani et al., 2012). Such reactions highlight the potential of piperazine derivatives in synthesizing complex molecular architectures.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, are crucial for their practical applications. For instance, a study on 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine revealed it as a solid with a specific melting point range and demonstrated its potential as an antioxidant based on its physical properties (Prabawati, 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity towards various reagents, oxidative stability, and interaction with biological targets, are pivotal in determining their utility in medicinal chemistry and other fields. For example, the synthesis and evaluation of chiral piperazines for their binding affinity to dopamine transporters underscore the importance of chemical properties in developing potential therapeutic agents (Hsin et al., 2008).

科学研究应用

衍生物的合成和评估

合成了一系列新颖的化合物,包括哌嗪衍生物,并评估了它们的药理特性。这些化合物是通过各种化学反应合成的,包括克莱森·施密特缩合反应和曼尼希反应,得到具有潜在抗抑郁和抗焦虑活性的产物。例如,一些衍生物在行为测试中减少了不动时间,表明具有抗抑郁作用,并且在十字迷宫法中显示出明显的抗焦虑活性 (J. Kumar 等,2017)。

代谢研究

对相关化合物(如 4-甲基-哌嗪-1-碳二硫酸 3-氰基-3,3-二苯丙酯盐酸盐 (TM208))的代谢研究表明,它在大鼠中转化为各种代谢物。本研究提供了对哌嗪衍生物的代谢途径和潜在药代动力学性质的见解 (江晓梅等,2007)。

抗糖尿病潜力

哌嗪衍生物被确认为新的抗糖尿病化合物。构效关系研究发现了在糖尿病大鼠模型中具有有效抗糖尿病作用的衍生物,其作用机制是增加胰岛素分泌。这些发现表明哌嗪衍生物在糖尿病管理中具有潜在的治疗应用 (Gaëlle Le Bihan 等,1999)。

抗过敏活性

合成了一系列 1-(芳氧基)-4-(4-芳基哌嗪基)-2-丁醇衍生物,并评估了它们的抗过敏活性。一些衍生物在被动足过敏反应和豚鼠过敏反应测定中显示出比母体化合物更大的效力,表明它们具有作为抗过敏剂的潜力 (D. A. Walsh 等,1990)。

质谱衍生化

基于哌嗪的衍生物用于肽上羧基的衍生化,提高了它们在质谱分析中的检测灵敏度。该技术提高了电离效率,促进了低分子量和高 pI 值肽的鉴定,证明了哌嗪衍生物在蛋白质组分析中的效用 (乔晓等,2011)。

属性

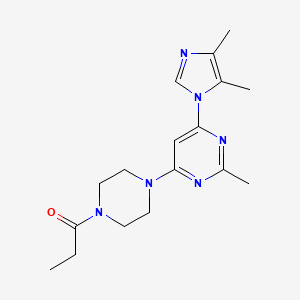

IUPAC Name |

2-phenoxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-13(2)16-8-10-17(11-9-16)15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLVICGEKMZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropylpiperazino)-2-phenoxy-1-ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)